Phaseollidin

Descripción general

Descripción

Molecular Structure Analysis

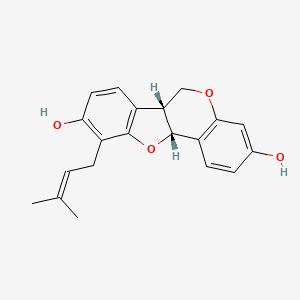

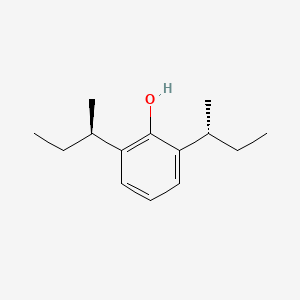

The molecular structure of Phaseollidin consists of 20 carbon atoms, 20 hydrogen atoms, and 4 oxygen atoms . The monoisotopic mass is 324.136169 Da . The structure also includes two defined stereocenters .Chemical Reactions Analysis

The enzyme this compound hydratase (EC 4.2.1.97) catalyzes the chemical reaction of this compound hydrate to this compound and water . This enzyme belongs to the family of lyases, specifically the hydro-lyases, which cleave carbon-oxygen bonds .Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 494.5±45.0 °C at 760 mmHg, and a flash point of 252.9±28.7 °C . It has a molar refractivity of 91.4±0.3 cm3, a polar surface area of 59 Å2, and a molar volume of 255.0±3.0 cm3 .Aplicaciones Científicas De Investigación

Enzymatic Reactions and Metabolism

Phaseollidin is a substrate for the enzyme This compound hydratase , which catalyzes the conversion of this compound hydrate to this compound and water. This reaction is part of a class of lyases known as hydro-lyases, which cleave carbon-oxygen bonds. Understanding this enzymatic process is crucial for metabolic studies in organisms that produce or utilize this compound.

Antimicrobial Applications

Research has indicated that this compound, along with other isoflavone derivatives, exhibits antimicrobial properties . These compounds have been studied for their effectiveness against various bacterial strains, including Staphylococcus aureus . The potential for this compound to be used in developing new antibiotics or as a natural preservative in food and cosmetics is a significant area of interest.

Agricultural Benefits

This compound is part of a group of compounds known as phytoalexins, which are produced by plants in response to stress or pathogen attack . These compounds can enhance the resistance of crops to diseases, potentially reducing the need for chemical pesticides and contributing to sustainable agriculture practices.

Industrial Enzyme Production

The enzyme this compound hydratase, which acts on this compound, can be produced and utilized in various industrial processes . For instance, it could be used in the synthesis of complex organic molecules, serving as a biocatalyst that offers a more environmentally friendly alternative to traditional chemical catalysts.

Environmental Protection

Isoflavonoids like this compound may play a role in environmental protection. Their antimicrobial properties could be harnessed to treat contaminated water or soil, or to develop biodegradable materials with built-in resistance to microbial degradation .

Biotechnological Research

This compound’s role in plant defense mechanisms makes it a valuable compound for biotechnological research . Studies on how plants produce and utilize this compound can lead to advancements in genetic engineering, where crops are designed to be more resilient against pests and diseases.

Mecanismo De Acción

Target of Action

Phaseollidin primarily targets the enzyme this compound hydratase . This enzyme belongs to the family of lyases, specifically the hydro-lyases, which cleave carbon-oxygen bonds .

Mode of Action

The enzyme this compound hydratase catalyzes the chemical reaction of this compound hydrate to this compound and water . This reaction is facilitated by the cleavage of carbon-oxygen bonds .

Biochemical Pathways

This compound is involved in the biochemical pathway of isoflavonoid biosynthesis . It is a member of the class of pterocarpans that is (6a R ,11a R )-pterocarpan substituted by hydroxy groups at positions 3 and 9 and a prenyl group at position 10 .

Pharmacokinetics

It is known that this compound is an extremely weak basic (essentially neutral) compound .

Result of Action

The hydration reaction catalyzed by this compound hydratase results in the formation of this compound and water from this compound hydrate . This reaction is part of the antimicrobial phytoalexin response in plants .

Action Environment

The action of this compound is influenced by the environment in which it is present. For example, it has been detected in several different foods, such as fruits, cowpea, yellow wax beans, common beans, and lima beans . The presence of this compound in these environments suggests that it may play a role in the plant’s defense mechanisms.

Propiedades

IUPAC Name |

(6aR,11aR)-10-(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O4/c1-11(2)3-5-14-17(22)8-7-13-16-10-23-18-9-12(21)4-6-15(18)20(16)24-19(13)14/h3-4,6-9,16,20-22H,5,10H2,1-2H3/t16-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFWYIUYVHYPQNX-JXFKEZNVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC2=C1OC3C2COC4=C3C=CC(=C4)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C(C=CC2=C1O[C@@H]3[C@H]2COC4=C3C=CC(=C4)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50191270 | |

| Record name | Phaseollidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50191270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

37831-70-2 | |

| Record name | (6aR,11aR)-6a,11a-Dihydro-10-(3-methyl-2-buten-1-yl)-6H-benzofuro[3,2-c][1]benzopyran-3,9-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37831-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phaseollidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037831702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phaseollidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50191270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

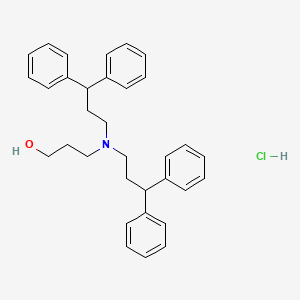

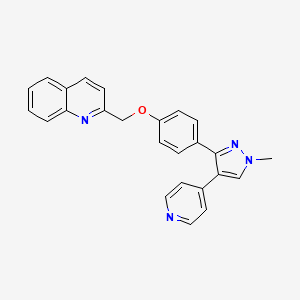

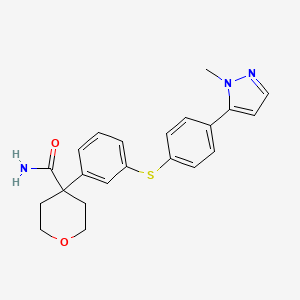

Feasible Synthetic Routes

Q & A

Q1: How does phaseollidin exert its antifungal activity?

A1: While the precise mechanism of action remains to be fully elucidated, research suggests that this compound, like other pterocarpan phytoalexins, might disrupt fungal cell membrane integrity, ultimately leading to cell death. [, ] Further studies are needed to confirm this hypothesis and unravel the specific molecular targets of this compound within fungal cells.

Q2: What are the downstream effects of this compound on fungal pathogens?

A2: Research indicates that this compound inhibits both ascospore germination and hyphal growth in fungal species like C. cucumerinum and S. sclerotiorum. [, ] This suggests that this compound disrupts crucial stages in the fungal life cycle, effectively hindering the pathogen's ability to establish infection and spread.

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C20H18O4 and a molecular weight of 322.35 g/mol. [, ]

Q4: What spectroscopic data is available for this compound?

A4: The structure of this compound has been elucidated through various spectroscopic techniques, including UV, MS, and 1D and 2D NMR. [, , , ] These analyses provide valuable insights into the compound's structure, confirming its identity and aiding in the characterization of its chemical properties.

Q5: How is this compound synthesized in plants?

A5: this compound biosynthesis in plants like Phaseolus vulgaris (French bean) is induced upon exposure to pathogens or elicitors. It is produced via the phenylpropanoid/flavonoid pathway, with key enzymes like phenylalanine ammonia-lyase (PAL) and chalcone isomerase (CHI) playing crucial roles. [, ]

Q6: Where does this compound accumulate in plants?

A6: this compound primarily accumulates as a glucoside within plant vacuoles. [] Upon fungal infection, a decline in this compound glucoside levels is observed, suggesting the activation of mechanisms that release the active aglycone form. []

Q7: What factors influence this compound accumulation in plants?

A7: Several factors influence this compound levels in plants. These include the plant cultivar, the infecting pathogen race, the duration of infection, and environmental conditions. [, , ] For instance, incompatible (resistant) interactions between bean cultivars and Colletotrichum lindemuthianum races often result in higher phaseollin accumulation. []

Q8: Can external stimuli induce this compound production?

A8: Yes, external stimuli such as treatment with elicitors like acibenzolar-S-methyl (BTH) [] or Triton surfactants [] can trigger this compound accumulation in plants like cowpea and French bean, respectively. This suggests that this compound production is part of a complex defense response activated upon pathogen or stress perception.

Q9: Against which fungal pathogens is this compound effective?

A9: Research demonstrates that this compound shows antifungal activity against a range of plant pathogens, including Cladosporium cucumerinum, Sclerotinia sclerotiorum, and Colletotrichum lindemuthianum. [, , , ]

Q10: What is the potential of this compound in agriculture?

A10: The antifungal properties of this compound make it a promising candidate for developing sustainable disease control strategies in agriculture. Inducing this compound production in crops through elicitors or breeding programs could offer an alternative to synthetic fungicides, potentially minimizing environmental impact. [, , ]

Q11: Can fungal pathogens develop resistance to this compound?

A11: While specific instances of this compound resistance haven't been extensively documented, the possibility exists, as seen with other antifungal compounds. [] Further research is crucial to understand potential resistance mechanisms and develop strategies to circumvent them.

Q12: Do any fungal species possess mechanisms to detoxify this compound?

A12: Yes, Fusarium solani f. sp. phaseoli, a pathogen of beans, produces enzymes (this compound hydratase) that can detoxify this compound. [, ] This highlights the ongoing evolutionary arms race between plants and their pathogens.

Q13: What are the future research directions for this compound?

A13: Further research should focus on:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-pyridazin-3-yl-4-[[3-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]piperidine-1-carboxamide](/img/structure/B1679683.png)

![(3S,10R,13R)-3-[[4-(2-hydroxyethoxy)phenyl]methyl]-4,10-dimethyl-13-pentyl-1-oxa-4-azacyclotridecane-2,5-dione](/img/structure/B1679689.png)

![2-benzyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B1679695.png)

![N-Methyl-N-[2-[[[2-[(2-oxo-2,3-dihydro-1H-indol-5-YL)amino]-5-trifluoromethylpyrimidin-4-YL]amino]methyl]phenyl]methanesulfonamide](/img/structure/B1679699.png)